

The Discovery and Development of BAY-2413555: A Technical Overview

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Compound of Interest		
Compound Name:	BAY-2413555	
Cat. No.:	B15619539	Get Quote

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Abstract

BAY-2413555 is a novel, potent, and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M2 (M2R). Developed by Bayer, it was investigated for the treatment of heart failure with the aim of restoring cardiac autonomic balance by enhancing parasympathetic signaling. The discovery of BAY-2413555 stemmed from a comprehensive high-throughput screening campaign and subsequent lead optimization. Preclinical studies demonstrated its potential to modulate heart rate without significant effects on blood pressure. However, the clinical development program, including the Phase Ib REMOTE-HF study, was prematurely terminated due to unexpected adverse findings in a chronic animal toxicology study. This guide provides an in-depth technical overview of the discovery and development history of BAY-2413555, detailing its mechanism of action, pharmacological properties, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for M2R Modulation in Heart Failure

Autonomic dysregulation, characterized by sympathetic overactivation and parasympathetic withdrawal, is a key pathophysiological feature of heart failure. While therapies targeting the sympathetic nervous system are well-established, there is a lack of pharmacological agents that can restore parasympathetic tone. The M2 muscarinic acetylcholine receptor is the primary



mediator of parasympathetic effects in the heart, regulating heart rate, atrioventricular conduction, and atrial contractility. As a G α i-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRK), resulting in membrane hyperpolarization and a reduced heart rate.

Positive allosteric modulators (PAMs) of the M2R offer a promising therapeutic strategy. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the affinity and/or efficacy of the endogenous agonist, acetylcholine. This approach is expected to augment physiological parasympathetic signaling in a more nuanced manner, potentially avoiding the side effects associated with global receptor activation. **BAY-2413555** was developed as a first-in-class, selective M2R PAM to address this unmet medical need.

The Discovery of BAY-2413555

The journey to identify **BAY-2413555** began with a high-throughput screening (HTS) campaign of Bayer's extensive compound library. The aim was to identify novel chemical scaffolds that exhibited positive allosteric modulation of the human M2R.

High-Throughput Screening (HTS)

The HTS was designed to detect compounds that could potentiate the effect of a low concentration of acetylcholine on M2R activation.

Experimental Protocol: High-Throughput Screening (Calcium Fluorescence Assay)

- Objective: To identify positive allosteric modulators of the M2 muscarinic receptor.
- Assay Principle: A cell-based calcium fluorescence assay was employed. The M2 receptor, which naturally couples to Gαi, was co-expressed with a promiscuous G-protein alpha subunit (Gα16) in a suitable host cell line (e.g., CHO or HEK293 cells). This forced coupling redirects the M2R signal to the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation. This calcium influx can be detected by a fluorescent calcium indicator.
- Methodology:



- Cells expressing the M2R and Gα16 were seeded into multi-well plates.
- The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- The compound library was screened at a fixed concentration in the presence of a submaximal concentration (EC20-EC30) of acetylcholine.
- Changes in fluorescence intensity were measured using a plate reader. Compounds that significantly increased the fluorescence signal compared to acetylcholine alone were identified as potential PAMs.
- Disclaimer: The specific details of the cell line, dye, and acetylcholine concentration used in the screening for BAY-2413555 are not publicly available. The protocol described is a generalized representation of such an assay.

Lead Optimization

Following the identification of initial "hits" from the HTS, a rigorous lead optimization process was undertaken. This involved medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial chemical series. This iterative process of chemical synthesis and biological testing ultimately led to the identification of **BAY-2413555** as the clinical candidate.

In Vitro Pharmacology

The pharmacological properties of **BAY-2413555** were extensively characterized using a variety of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency at the M2 Receptor

The potency of **BAY-2413555** as an M2R PAM was determined using a functional assay that measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a key downstream effector of M2R signaling in cardiomyocytes.

Experimental Protocol: M2R-GIRK Thallium Flux Assay

 Objective: To determine the functional potency of BAY-2413555 as a positive allosteric modulator of the M2 receptor.



Assay Principle: This assay utilizes a cell line (e.g., HEK293) co-expressing the human M2R and GIRK channels. Activation of the M2R by an agonist leads to the opening of GIRK channels. The assay measures the influx of thallium ions (TI+), a surrogate for potassium ions (K+), through the activated GIRK channels using a thallium-sensitive fluorescent dye. The increase in fluorescence is proportional to the degree of channel activation.

Methodology:

- Cells expressing the M2R and GIRK channels were plated in multi-well plates.
- The cells were loaded with a thallium-sensitive fluorescent indicator dye.
- Cells were incubated with varying concentrations of BAY-2413555 in the presence of a fixed, low concentration of acetylcholine.
- A thallium-containing buffer was added to initiate the influx.
- The change in fluorescence was measured over time using a kinetic plate reader.
- The EC50 value, representing the concentration of BAY-2413555 that produces 50% of the maximal potentiation, was calculated.
- Disclaimer: The specific cell line, dye, and concentrations of acetylcholine and thallium used in the characterization of **BAY-2413555** are not publicly available. This protocol represents a general method for such an assay.

Selectivity Profile

A critical aspect of the development of **BAY-2413555** was its selectivity for the M2R over other muscarinic receptor subtypes (M1, M3, M4, and M5) to minimize off-target effects.

Table 1: In Vitro Potency and Selectivity of **BAY-2413555**



Parameter	Receptor	Assay	Value
Potency	Human M2	M2R-GIRK Thallium Flux	EC50 = 2.0 nM
Human M2	Radioligand Binding	Kd = 17 nM	
Selectivity	Human M1, M3, M4, M5	Not Specified	Highly Selective (Specific Ki or IC50 values not publicly available)

Preclinical Development

Prior to human trials, **BAY-2413555** underwent extensive preclinical evaluation in various animal models to assess its pharmacokinetics and pharmacodynamics.

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats, dogs, and monkeys to understand the absorption, distribution, metabolism, and excretion (ADME) properties of **BAY-2413555**.

Table 2: Preclinical Pharmacokinetic Parameters of BAY-2413555

Species	Route of Administrat ion	Cmax	Tmax	AUC	Bioavailabil ity (F%)
Rat	Oral / Intravenous	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Dog	Oral / Intravenous	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Monkey	Oral / Intravenous	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available



Note: While preclinical pharmacokinetic studies were conducted, the specific quantitative data are not available in the public domain.

Preclinical Pharmacodynamics and Safety Pharmacology

In vivo studies in animal models were performed to evaluate the effects of **BAY-2413555** on cardiovascular parameters. These studies demonstrated a dose-dependent reduction in heart rate without significant effects on mean arterial blood pressure.

Clinical Development

Based on the promising preclinical data, **BAY-2413555** advanced into clinical development for the treatment of heart failure with reduced ejection fraction (HFrEF).

Phase I Clinical Trial (REMOTE-HF)

A Phase Ib, multicenter, double-blind, randomized, placebo-controlled dose-titration study, known as REMOTE-HF (NCT05532046), was initiated to evaluate the safety, tolerability, and pharmacokinetics of **BAY-2413555** in patients with HFrEF who were already on beta-blocker therapy and had an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device.

Table 3: Clinical Trial Details for BAY-2413555 (REMOTE-HF)

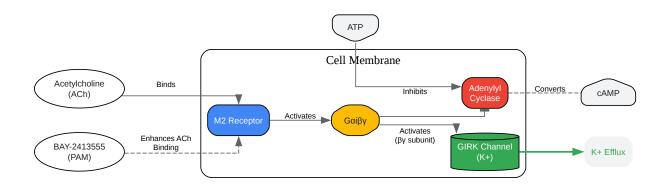
Parameter	Description
Clinical Trial Identifier	NCT05532046
Phase	Ib
Study Design	Multicenter, double-blind, randomized, placebo- controlled, dose-titration
Patient Population	Heart failure with reduced ejection fraction (NYHA Class I-III, LVEF ≤ 45%)
Treatment Arms	Placebo, BAY-2413555 (1.25 mg and 5 mg)
Primary Endpoint	Safety and tolerability



Early Termination of Clinical Development

In a significant setback, all ongoing clinical studies with **BAY-2413555** were terminated prematurely. The decision was based on new and unexpected preclinical findings from a chronic toxicology study in monkeys, which revealed evidence of increased vascular inflammation after long-term treatment. This finding led to a re-evaluation of the risk-benefit profile for the intended long-term use in heart failure patients, which was no longer considered favorable. It is important to note that comparable adverse events were not observed in the REMOTE-HF study participants who had received treatment for a maximum of four weeks.

Visualizing the Science: Diagrams M2 Muscarinic Receptor Signaling Pathway

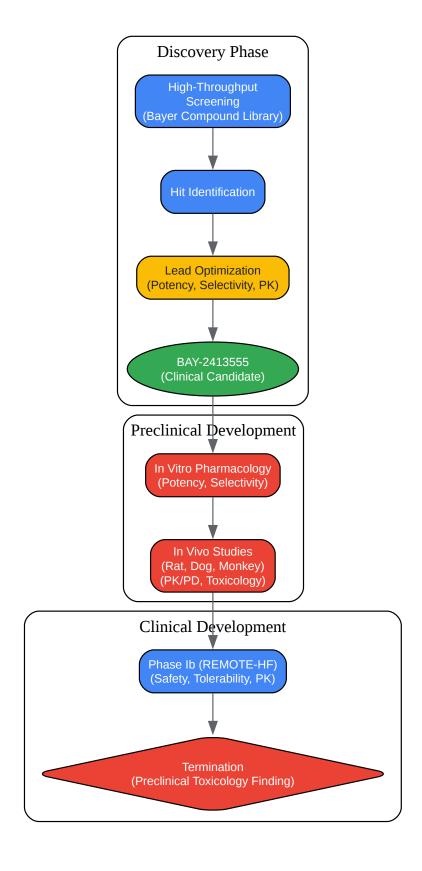


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Caption: M2 Muscarinic Receptor Signaling Pathway.

BAY-2413555 Drug Discovery and Development Workflow





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Caption: BAY-2413555 Discovery and Development Workflow.



Conclusion

BAY-2413555 emerged from a well-designed discovery and preclinical development program as a promising, potent, and selective M2R PAM for the treatment of heart failure. Its development highlighted the potential of allosteric modulation to achieve therapeutic benefit by enhancing endogenous signaling pathways. However, the unforeseen preclinical toxicology findings underscore the challenges and unpredictability inherent in drug development. The story of BAY-2413555 provides valuable insights for the scientific community, emphasizing the critical importance of long-term toxicology studies and the continuous assessment of the risk-benefit profile of novel therapeutic agents. While the journey of BAY-2413555 has concluded, the rationale for M2R modulation in cardiovascular disease remains a compelling area for future research and drug discovery efforts.

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